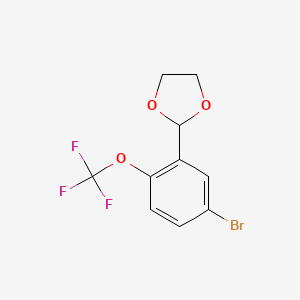

2-(5-Bromo-2-trifluoromethoxyphenyl)-1,3-dioxolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-Bromo-5-trifluoromethoxyphenylboronic acid” is closely related to your query . It has a molecular weight of 284.83 and its IUPAC name is 2-bromo-5-(trifluoromethoxy)phenylboronic acid .

Synthesis Analysis

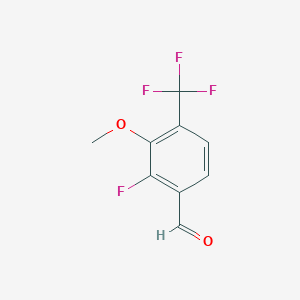

While specific synthesis methods for “2-(5-Bromo-2-trifluoromethoxyphenyl)-1,3-dioxolane” are not available, there are methods for synthesizing related compounds. For instance, 5-Trifluoromethyl-2-formylphenylboronic acid has been synthesized and characterized in terms of its structure and properties .Molecular Structure Analysis

The InChI code for “2-Bromo-5-trifluoromethoxyphenylboronic acid” is 1S/C7H5BBrF3O3/c9-6-2-1-4 (15-7 (10,11)12)3-5 (6)8 (13)14/h1-3,13-14H . This provides a detailed description of the molecule’s structure.Applications De Recherche Scientifique

Environmental and Health Assessments of Brominated Compounds

- Environmental Presence and Toxicology of Brominated Flame Retardants: Studies have highlighted the environmental occurrence and toxicological assessments of brominated compounds, including their presence in indoor air, dust, consumer goods, and food. These studies provide insight into the environmental fate, potential health risks, and the need for safer alternatives to these compounds (Zuiderveen, Slootweg, & de Boer, 2020; Hsu et al., 2018).

Bio-Based Solvents for Green Extraction

- 2-Methyloxolane (2-MeOx) as a Sustainable Solvent: A review discusses the properties, applications, and perspectives of 2-Methyloxolane (2-MeOx), a bio-based solvent for the extraction of natural products and food ingredients. This reflects a broader move towards sustainable and environmentally friendly solvents in scientific research and industrial applications (Rapinel et al., 2020).

Advances in Chemical Synthesis and Applications

- Synthetic Routes and Applications of Triazole Derivatives: Triazole compounds, such as 1,4-disubstituted 1,2,3-triazoles, are pivotal in various scientific fields due to their diverse applications. These include drug discovery, material science, and bioconjugation, demonstrating the utility of incorporating specialized chemical functionalities for enhanced performance and specificity (Kaushik et al., 2019).

Fluoroalkylation in Aqueous Media

- Aqueous Fluoroalkylation Reactions: The progress of fluoroalkylation reactions, including those involving fluoroalkyl groups in water, highlights a shift towards more environmentally benign methods in synthetic chemistry. Such advancements underscore the importance of developing mild, efficient, and green chemistry approaches for the incorporation of fluorinated groups into target molecules, reflecting broader environmental and safety considerations in chemical research (Song et al., 2018).

Mécanisme D'action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions . This suggests that the compound may interact with transition metals used in these reactions, such as palladium or boron reagents .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the compound could potentially participate in the formation of carbon-carbon bonds . This involves the transfer of organic groups from boron to palladium, a process known as transmetalation .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, the compound could potentially influence the synthesis of complex organic molecules .

Result of Action

Given its potential use in suzuki–miyaura coupling reactions, it could contribute to the formation of new carbon-carbon bonds, thereby facilitating the synthesis of complex organic molecules .

Propriétés

IUPAC Name |

2-[5-bromo-2-(trifluoromethoxy)phenyl]-1,3-dioxolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O3/c11-6-1-2-8(17-10(12,13)14)7(5-6)9-15-3-4-16-9/h1-2,5,9H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJRTFXUVLSIGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=CC(=C2)Br)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromo-2-trifluoromethoxyphenyl)-1,3-dioxolane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,3aR,6R,6aS)-6-Methoxyhexahydrofuro[3,2-b]furan-3-amine, 95%](/img/structure/B6305438.png)